![molecular formula C14H12ClNO3S3 B2893318 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034407-23-1](/img/structure/B2893318.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a benzo[b]thiophene moiety. Benzo[b]thiophenes are a class of organic compounds that are known for their wide range of biological activities . They are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives are typically synthesized using coupling reactions and electrophilic cyclization reactions . For example, a study reported the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives using solution-processable small molecular organic semiconductors for organic field-effect transistors .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. Benzo[b]thiophene derivatives have been reported to undergo a variety of reactions, including coupling reactions .
Scientific Research Applications
Oncolytic Adenovirus Modification
Compounds with benzothiophene structures have been used in chemoselective modification of oncolytic adenoviruses .
Phosphorescent Sensor Synthesis
The synthesis of phosphorescent sensors for quantification of copper (II) ions has involved reactants with benzothiophene cores .
UV-Promoted Syntheses
Benzothiophene derivatives have been utilized in UV-promoted syntheses of various compounds .
Inhibitors for Cortisol-Dependent Diseases
The preparation of CYP11B1 inhibitors, which are relevant for the treatment of cortisol-dependent diseases, has included benzothiophene-based compounds .
Organic Semiconductor Development
Solution-processable small-molecule organic semiconductors (OSCs) based on benzothiophene units have been proposed, indicating potential applications in electronics .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiophene derivatives, have been found to interact withprothrombin , a protein involved in blood coagulation .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that benzothiophene derivatives have been studied for their ability to interact with various biological targets, potentially leading to a variety of biochemical changes .
Biochemical Pathways
Given the potential interaction with prothrombin, it could be involved in thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Result of Action
If it does indeed interact with prothrombin, it could potentially influence blood coagulation, affecting the formation of blood clots .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S3/c15-13-5-6-14(21-13)22(18,19)16-7-11(17)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,16-17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUHZPACSYJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide |
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